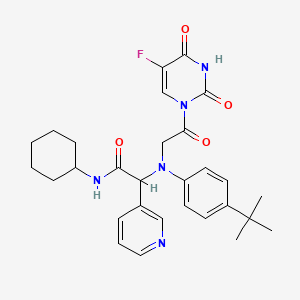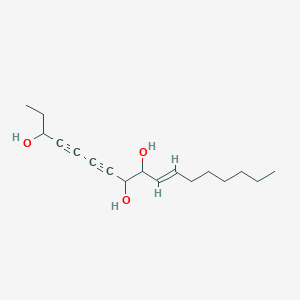
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans is a fluorophore-labeled peptide. It is composed of a sequence of amino acids: leucine, glycine, glycine, glycine, alanine, and is labeled with the fluorophores Dabsyl and Edans. This compound is primarily used to test the peptidase activity of the LasA protease of Pseudomonas aeruginosa .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Dabsyl and Edans fluorophores are attached to the peptide at specific positions during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteases.
Oxidation and Reduction: The fluorophores Dabsyl and Edans can undergo redox reactions under specific conditions
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using specific proteases like LasA protease.
Oxidation and Reduction: Chemical reagents such as hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction
Major Products Formed
Hydrolysis: Shorter peptide fragments and free amino acids.
Oxidation and Reduction: Modified fluorophores with altered fluorescence properties
Aplicaciones Científicas De Investigación
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans has several scientific research applications:
Biochemistry: Used to study the activity of proteases, particularly LasA protease from Pseudomonas aeruginosa.
Molecular Biology: Employed in assays to monitor enzyme activity and protein interactions.
Medical Research: Utilized in the development of diagnostic tools and therapeutic agents targeting bacterial infections
Mecanismo De Acción
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans functions by serving as a substrate for the LasA protease. The enzyme cleaves the peptide bond, resulting in a change in fluorescence due to the separation of the Dabsyl and Edans fluorophores. This change in fluorescence can be measured to determine the activity of the protease .
Comparación Con Compuestos Similares
Similar Compounds
Dabsyl-Gly-Gly-Gly-Ala-Edans: A shorter peptide with similar fluorophore labeling.
Dabsyl-Leu-Gly-Gly-Ala-Edans: Another variant with a different peptide sequence
Uniqueness
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans is unique due to its specific sequence and dual fluorophore labeling, which provides high sensitivity and specificity for detecting protease activity .
Propiedades
Fórmula molecular |
C41H52N10O10S2 |
|---|---|
Peso molecular |
909.0 g/mol |
Nombre IUPAC |
5-[2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C41H52N10O10S2/c1-26(2)22-35(50-62(57,58)31-18-14-29(15-19-31)49-48-28-12-16-30(17-13-28)51(4)5)41(56)46-24-38(53)44-23-37(52)45-25-39(54)47-27(3)40(55)43-21-20-42-34-10-6-9-33-32(34)8-7-11-36(33)63(59,60)61/h6-19,26-27,35,42,50H,20-25H2,1-5H3,(H,43,55)(H,44,53)(H,45,52)(H,46,56)(H,47,54)(H,59,60,61)/t27-,35-/m0/s1 |
Clave InChI |
DYLWQNIQCBWTCW-UXCMTWRGSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)









